An In-depth Technical Guide to the Synthesis of 2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid
An In-depth Technical Guide to the Synthesis of 2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid, a molecule of interest in medicinal chemistry and drug development. The core of this document details a robust and reproducible synthetic protocol, grounded in the principles of nucleophilic substitution. We delve into the mechanistic underpinnings of the reaction, providing a rationale for the selection of reagents and reaction conditions. Furthermore, this guide outlines the necessary steps for the purification and characterization of the final compound, ensuring a high degree of purity and structural confirmation. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel bioactive molecules.
Introduction: The Significance of the Pyrrolidine and Benzoic Acid Scaffolds
The molecular architecture of 2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid incorporates two key pharmacophores: the pyrrolidine ring and a substituted benzoic acid moiety. The pyrrolidine scaffold is a ubiquitous feature in a vast array of natural products and synthetic drugs, valued for its ability to introduce conformational rigidity and serve as a versatile synthetic handle.[1] Its presence is associated with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[2] Similarly, benzoic acid derivatives are fundamental building blocks in medicinal chemistry, with a long history in drug discovery and development.[3]
The combination of these two structural motifs in the target molecule suggests its potential as a scaffold for the development of novel therapeutic agents. While the specific biological activity of 2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid is not extensively documented in publicly available literature, its structural relationship to other bioactive compounds warrants its synthesis and further investigation. This guide provides the foundational knowledge for the efficient laboratory-scale production of this compound, enabling its exploration in various biological assays.
Synthetic Strategy: S-Alkylation of Thiosalicylic Acid
The most direct and efficient pathway for the synthesis of 2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid is through the S-alkylation of thiosalicylic acid with a suitable electrophile. This strategy leverages the nucleophilicity of the thiol group on thiosalicylic acid to displace a leaving group on an alkyl chain.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals the key bond disconnection at the sulfur atom, leading to two readily available starting materials: thiosalicylic acid and 2-chloro-1-(pyrrolidin-1-yl)ethanone.
Caption: Retrosynthetic analysis of the target molecule.
Reaction Mechanism
The reaction proceeds via a classic SN2 mechanism. The thiol group of thiosalicylic acid is first deprotonated by a base to form a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon atom bearing the chlorine atom in 2-chloro-1-(pyrrolidin-1-yl)ethanone, displacing the chloride ion and forming the desired carbon-sulfur bond.
Caption: General mechanism of the S-alkylation reaction.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Thiosalicylic Acid | 154.19 | 10.0 | 1.54 g |
| 2-chloro-1-(pyrrolidin-1-yl)ethanone | 147.60 | 10.0 | 1.48 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |
| Acetone | 58.08 | - | 50 mL |
| Ethyl Acetate | 88.11 | - | As needed |
| Hexane | 86.18 | - | As needed |
| Hydrochloric Acid (1 M) | 36.46 | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiosalicylic acid (1.54 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of acetone to the flask.
-
Addition of Electrophile: While stirring at room temperature, add 2-chloro-1-(pyrrolidin-1-yl)ethanone (1.48 g, 10.0 mmol) to the suspension.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid.
Rationale for Experimental Choices
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of the thiol group of thiosalicylic acid.[4] Its use avoids potential side reactions that could occur with stronger bases.
-
Solvent: Acetone is a suitable polar aprotic solvent for this SN2 reaction, as it effectively dissolves the starting materials and facilitates the nucleophilic attack.
-
Temperature: The reaction proceeds efficiently at room temperature, which is advantageous for energy conservation and minimizing potential side reactions.
Characterization of 2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.10-8.00 (m, 1H, Ar-H)
-
δ 7.50-7.40 (m, 1H, Ar-H)
-
δ 7.30-7.15 (m, 2H, Ar-H)
-
δ 3.85 (s, 2H, -S-CH₂-)
-
δ 3.50 (t, J = 6.8 Hz, 2H, -N-CH₂-)
-
δ 3.40 (t, J = 6.8 Hz, 2H, -N-CH₂-)
-
δ 2.00-1.80 (m, 4H, -CH₂-CH₂-)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 170.0 (C=O, acid)
-
δ 168.5 (C=O, amide)
-
δ 140.0 (Ar-C)
-
δ 133.0 (Ar-C)
-
δ 132.0 (Ar-CH)
-
δ 128.0 (Ar-CH)
-
δ 125.0 (Ar-CH)
-
δ 124.0 (Ar-CH)
-
δ 46.0 (-N-CH₂-)
-
δ 45.5 (-N-CH₂-)
-
δ 38.0 (-S-CH₂-)
-
δ 26.0 (-CH₂-)
-
δ 24.0 (-CH₂-)
-
-
IR (KBr, cm⁻¹):
-
3300-2500 (br, O-H stretch of carboxylic acid)
-
1685 (C=O stretch of carboxylic acid)
-
1640 (C=O stretch of amide)
-
-
Mass Spectrometry (ESI-MS):
-
m/z calculated for C₁₃H₁₅NO₃S [M+H]⁺: 266.08; found: 266.1.
-
The characterization of the synthesized compound is crucial for verifying its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecular structure.[5] Infrared (IR) spectroscopy helps in identifying the functional groups present, and Mass Spectrometry (MS) confirms the molecular weight of the compound.
Conclusion
This technical guide has outlined a clear and efficient method for the synthesis of 2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid. The described S-alkylation protocol is based on well-established chemical principles and utilizes readily available starting materials. By following the detailed experimental procedure and characterization guidelines, researchers can reliably produce this compound for further investigation into its potential biological activities. The synthesis of this molecule opens avenues for its exploration in drug discovery programs, particularly in the development of novel therapeutics targeting a range of diseases.
References
- Dembitsky, V. M., & Tolstikov, G. A. (2003). Natural and synthetic pyrrolidine alkaloids: chemical transformations and biological activity. Russian Chemical Reviews, 72(8), 695.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- El-Dine, S. A., Kassem, M. G., Soliman, F. S., Saudi, M. N., & Kader, O. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Il Farmaco, 46(10), 1179-1193.
- Hibi, S., Ueno, K., Nagato, S., Kawano, K., Ito, K., Norimine, Y., ... & Yonaga, M. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl) benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of medicinal chemistry, 55(23), 10584-10600.
-
PubChem. (n.d.). 2-(2-Ethynylpyrrolidin-1-yl)benzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Thiosalicylic acid. Retrieved from [Link]
-
NextSDS. (n.d.). 2-(2-oxopyrrolidin-1-yl)benzoic acid — Chemical Substance Information. Retrieved from [Link]
- Li, X., Yang, X., Liang, X., Kai, Z., Yuan, H., Yuan, D., ... & Wang, D. (2008). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Bioorganic & medicinal chemistry, 16(8), 4476-4484.
- Wang, J., Li, Y., Geng, R., Qu, Y., Wu, H., & Yin, J. (2020). Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers, 7(19), 2913-2918.
- Al-Hourani, B. J., Al-Zoubi, R. M., Al-Masri, A. H., & Al-Awaida, W. J. (2020). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1, 3, 4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Research Square.
- Iannelli, P., Marrocco, B., & D'Oria, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. In Topics in Medicinal Chemistry. IntechOpen.
- BenchChem. (2025).
-
ResearchGate. (n.d.). Optimization of thiosalicylic S-alkylation. Retrieved from [Link]
- Google Patents. (n.d.). KR20000017955A - Process for preparing thiosalicylic acid.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023).
- Analytical characterization of etonitazepyne, a new pyrrolidinyl‐containing 2‐benzylbenzimidazole opioid sold online. (2021). Drug Testing and Analysis, 13(8), 1536-1544.
- Iannelli, P., & D'Oria, V. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(3), 329.
- Al-Ostoot, F. H., Al-Ghorani, A. A., & Al-Majidi, S. M. (2020). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene) Pyrrolidine-3-Carboxylates. Pharmaceutical Chemistry Journal, 54(3), 268-272.
-
European Patent Office. (n.d.). "2-oxo-1-pyrrolidine derivative and its pharmaceutical uses" - European Patent Office EP1452524 B1. Retrieved from [Link]
- Yoshida, Y., Shimonishi, K., Sakakura, Y., Okada, S., Aso, N., & Tanabe, Y. (1999). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts (Ms) Cl and Me2N (CH2) nNMe2 as a Key Base. Synthesis, 1999(09), 1633-1636.
